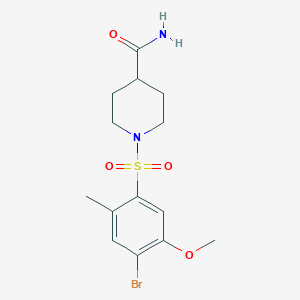
1-((4-Bromo-5-methoxy-2-methylphenyl)sulfonyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((4-Bromo-5-methoxy-2-methylphenyl)sulfonyl)piperidine-4-carboxamide is a chemical compound that has attracted the attention of scientists due to its potential applications in scientific research. This compound is also known as BMS-986177 and belongs to the class of piperidine-based molecules. In
Mécanisme D'action
The mechanism of action of 1-((4-Bromo-5-methoxy-2-methylphenyl)sulfonyl)piperidine-4-carboxamide involves the inhibition of the Nav1.7 sodium channel. This channel is expressed in sensory neurons and plays a crucial role in the transmission of pain signals. By inhibiting this channel, BMS-986177 reduces the transmission of pain signals and can provide pain relief.
Biochemical and Physiological Effects
In addition to its role in pain relief, 1-((4-Bromo-5-methoxy-2-methylphenyl)sulfonyl)piperidine-4-carboxamide has other biochemical and physiological effects. This compound has been shown to reduce the excitability of sensory neurons and to modulate the release of neurotransmitters such as glutamate and substance P. These effects can have implications for the treatment of other neurological disorders such as epilepsy and depression.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-((4-Bromo-5-methoxy-2-methylphenyl)sulfonyl)piperidine-4-carboxamide in lab experiments is its potency and selectivity for the Nav1.7 sodium channel. This makes it a valuable tool for studying the role of this channel in pain signaling. However, one limitation is that this compound has not been extensively studied in vivo, and its safety profile is not well established.
Orientations Futures
There are several future directions for the study of 1-((4-Bromo-5-methoxy-2-methylphenyl)sulfonyl)piperidine-4-carboxamide. One direction is to further investigate its potential applications in the treatment of chronic pain and other neurological disorders. Another direction is to study its safety profile and potential side effects in vivo. Additionally, this compound can be used as a tool to study the Nav1.7 sodium channel and its role in pain signaling, which can lead to the development of new therapies for chronic pain.
Méthodes De Synthèse
The synthesis of 1-((4-Bromo-5-methoxy-2-methylphenyl)sulfonyl)piperidine-4-carboxamide involves a multi-step process that starts with the reaction of 4-bromo-2-methoxy-5-methylbenzenesulfonamide with piperidine. This reaction yields 1-(4-bromo-5-methoxy-2-methylphenyl)piperidine-4-carboxamide, which is then reacted with trifluoroacetic acid to obtain the final product, 1-((4-Bromo-5-methoxy-2-methylphenyl)sulfonyl)piperidine-4-carboxamide.
Applications De Recherche Scientifique
1-((4-Bromo-5-methoxy-2-methylphenyl)sulfonyl)piperidine-4-carboxamide has potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to be a potent and selective inhibitor of the Nav1.7 sodium channel, which is involved in the transmission of pain signals. Therefore, this compound can be used to study the role of Nav1.7 in pain signaling and to develop new therapies for chronic pain.
Propriétés
IUPAC Name |
1-(4-bromo-5-methoxy-2-methylphenyl)sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O4S/c1-9-7-11(15)12(21-2)8-13(9)22(19,20)17-5-3-10(4-6-17)14(16)18/h7-8,10H,3-6H2,1-2H3,(H2,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRGUDEFSSNHQAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N2CCC(CC2)C(=O)N)OC)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-Bromo-5-methoxy-2-methylphenyl)sulfonyl)piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

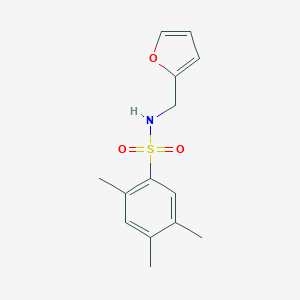

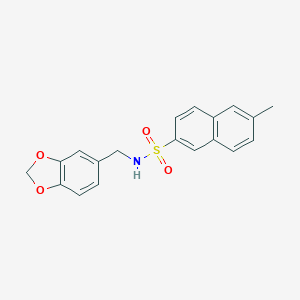

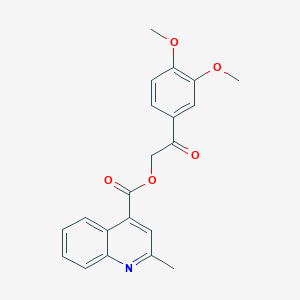
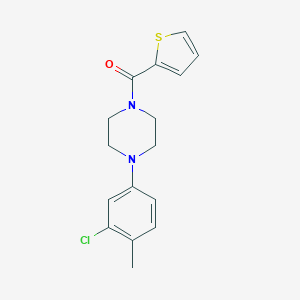
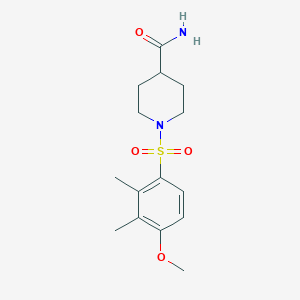
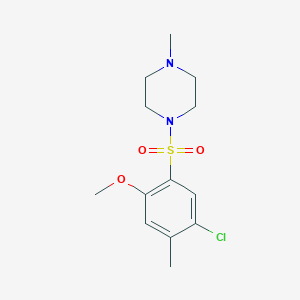
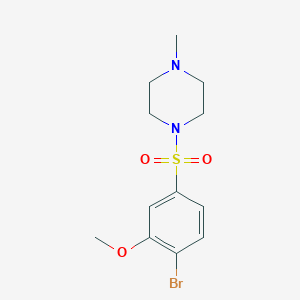
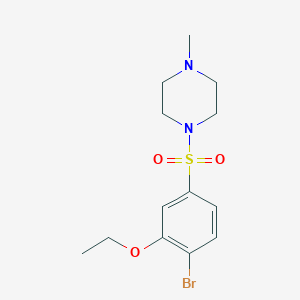
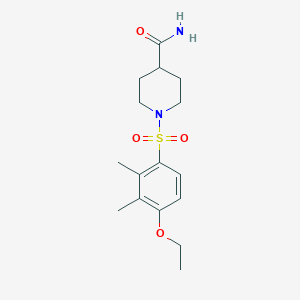
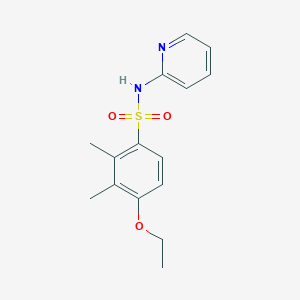
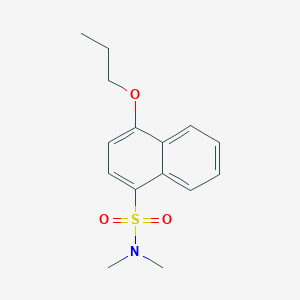
![1-[(2-Ethoxy-5-isopropylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B511558.png)